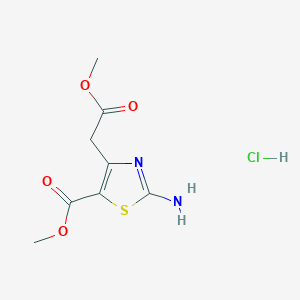

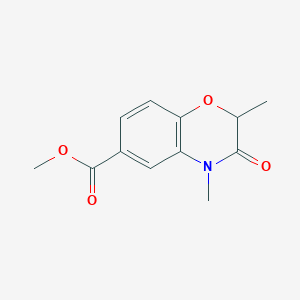

(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Acetaldoxime is a chemical compound with the formula C2H5NO . It is one of the simplest oxime-containing compounds and has a wide variety of uses in chemical synthesis .

Synthesis Analysis

Acetaldoxime can be prepared by combining pure acetaldehyde and hydroxylamine under heating in the presence of a base . The use of CaO as a base in the preparation of oximes from various types of ketones and aldehydes under mild conditions also gave quantitative yields .Molecular Structure Analysis

The compound exists as a mixture of its Z and E stereoisomers (i.e., syn and anti, or cis and trans) in its normal form . The E stereoisomer can be isolated by slow crystallization of a distilled E/Z mixture .Chemical Reactions Analysis

Deprotonation of acetaldoxime with 2 equivalents of n-butyllithium at -78 °C generates the dianion which reacts with benzyl bromide or 1-iodopropane to give excellent yields of α-alkylated (Z)-oximes . α,α-Dialkylation by further alkylation in a similar way has been achieved .Physical And Chemical Properties Analysis

Acetaldoxime often appears as a colorless liquid, or a white solid . Its solid can form two different needle-like crystal structures . The α-form melts at approximately 44 °C - 47 °C, while the β-form melts at 12 °C .科学的研究の応用

(1E)-APAO has been used in a variety of scientific research applications, including in the synthesis of heterocyclic compounds, such as pyridines and imidazoles. It has also been studied for its potential therapeutic applications, including as a potential anti-cancer agent and as an inhibitor of human cytochrome P450 enzymes. Additionally, (1E)-APAO has been used in the synthesis of pharmaceuticals, agrochemicals, and new materials.

作用機序

Target of Action

Oximes, such as “(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime”, are often used in the field of organic chemistry as reagents . They are known to react with aldehydes and ketones to form more complex compounds .

Mode of Action

The nitrogen atom in the oxime acts as a nucleophile, reacting with the electrophilic carbon in the carbonyl group of aldehydes and ketones . This results in the formation of a new C-N bond .

Biochemical Pathways

Oximes in general are known to participate in various chemical reactions, including alkylation and rearrangement to amides .

Result of Action

The result of the action of oximes can often be predicted based on the type of reaction they are involved in .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, the formation of oximes from aldehydes and ketones is often carried out under heating in the presence of a base .

実験室実験の利点と制限

The advantages of using (1E)-APAO in laboratory experiments include its low cost and easy availability, as well as its potential therapeutic applications. Additionally, (1E)-APAO can be prepared in a variety of ways, including through the condensation of aldehydes with hydroxylamine oxime. The main limitation of using (1E)-APAO in laboratory experiments is that the mechanism of action is not fully understood.

将来の方向性

There are several potential future directions for (1E)-APAO research. These include further research into its potential therapeutic applications, such as its anti-cancer activity and its ability to inhibit human cytochrome P450 enzymes. Additionally, further research into the synthesis of (1E)-APAO, as well as into its biochemical and physiological effects, could lead to a better understanding of its mechanism of action. Finally, further research into the use of (1E)-APAO in the synthesis of pharmaceuticals, agrochemicals, and new materials could lead to the development of new and improved compounds.

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1E)-(6-aminopyridin-2-yl)acetaldehyde oxime involves the reaction of 6-aminopyridine with acetaldehyde oxime in the presence of a suitable catalyst.", "Starting Materials": [ "6-aminopyridine", "acetaldehyde oxime", "catalyst" ], "Reaction": [ "Step 1: Dissolve 6-aminopyridine in a suitable solvent such as ethanol or methanol.", "Step 2: Add acetaldehyde oxime to the solution and stir the mixture for several hours at room temperature.", "Step 3: Add a suitable catalyst such as p-toluenesulfonic acid or trifluoroacetic acid to the mixture and continue stirring for several more hours.", "Step 4: Filter the mixture to remove any solid impurities and evaporate the solvent under reduced pressure.", "Step 5: Purify the resulting product by recrystallization from a suitable solvent such as ethanol or methanol." ] } | |

CAS番号 |

933624-28-3 |

分子式 |

C7H9N3O |

分子量 |

151.17 g/mol |

IUPAC名 |

(NZ)-N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C7H9N3O/c8-7-3-1-2-6(10-7)4-5-9-11/h1-3,5,11H,4H2,(H2,8,10)/b9-5- |

InChIキー |

HWGIAWUEOPPQSC-UITAMQMPSA-N |

異性体SMILES |

C1=CC(=NC(=C1)N)C/C=N\O |

SMILES |

C1=CC(=NC(=C1)N)CC=NO |

正規SMILES |

C1=CC(=NC(=C1)N)CC=NO |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1386661.png)

![(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386679.png)

![Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine](/img/structure/B1386680.png)

![(1-Ethyl-pyrrolidin-2-ylmethyl)-(7-methoxy-benzo-[1,3]dioxol-5-ylmethyl)-pyridin-2-ylmethyl-amine](/img/structure/B1386681.png)